2-tert-Butyl-4-(2,3,3-trimethylbutan-2-yl)phenol
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Overview
Description
2-tert-Butyl-4-(2,3,3-trimethylbutan-2-yl)phenol is an organic compound with the molecular formula C18H30O. It is a phenolic compound characterized by the presence of a tert-butyl group and a trimethylbutyl group attached to a benzene ring. This compound is known for its antioxidant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-4-(2,3,3-trimethylbutan-2-yl)phenol typically involves the alkylation of phenol with isobutene in the presence of an acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product. The general reaction can be represented as follows:
[ \text{Phenol} + \text{Isobutene} \xrightarrow{\text{Acid Catalyst}} \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale alkylation processes. The reaction is typically conducted in a continuous flow reactor to ensure efficient mixing and heat transfer. The use of a strong acid catalyst, such as sulfuric acid, is common to achieve high yields of the product.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-4-(2,3,3-trimethylbutan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding hydroquinone.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated and nitrated derivatives of the original compound.
Scientific Research Applications
2-tert-Butyl-4-(2,3,3-trimethylbutan-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Studied for its potential use in preventing oxidative damage in cells and tissues.
Industry: Employed as a stabilizer in the production of plastics, rubber, and other materials to enhance their durability and shelf life.
Mechanism of Action
The antioxidant properties of 2-tert-Butyl-4-(2,3,3-trimethylbutan-2-yl)phenol are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The phenolic hydroxyl group plays a crucial role in this process by stabilizing the free radicals through resonance. This compound also interacts with various molecular targets and pathways involved in oxidative stress, including the inhibition of lipid peroxidation and the scavenging of reactive oxygen species (ROS).
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-4-methylphenol: Similar in structure but with a methyl group instead of a trimethylbutyl group.
2,4,6-Tri-tert-butylphenol: Contains three tert-butyl groups attached to the benzene ring.
Butylated hydroxyanisole (BHA): A mixture of 2-tert-butyl-4-hydroxyanisole and 3-tert-butyl-4-hydroxyanisole, used as an antioxidant in food and cosmetics.
Uniqueness
2-tert-Butyl-4-(2,3,3-trimethylbutan-2-yl)phenol is unique due to its specific combination of tert-butyl and trimethylbutyl groups, which confer distinct steric and electronic properties. These properties enhance its antioxidant activity and make it particularly effective in stabilizing polymers and other materials.
Properties
CAS No. |
189104-50-5 |
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Molecular Formula |
C17H28O |
Molecular Weight |
248.4 g/mol |
IUPAC Name |
2-tert-butyl-4-(2,3,3-trimethylbutan-2-yl)phenol |
InChI |
InChI=1S/C17H28O/c1-15(2,3)13-11-12(9-10-14(13)18)17(7,8)16(4,5)6/h9-11,18H,1-8H3 |
InChI Key |
MWLRVSLSWSTDBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)C(C)(C)C(C)(C)C)O |
Origin of Product |
United States |
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